5-Bromo-8-propoxy-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-propoxy-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C13H17BrO It is a derivative of tetrahydronaphthalene, characterized by the presence of a bromine atom at the 5th position and a propoxy group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-propoxy-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 8-propoxy-1,2,3,4-tetrahydronaphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high yields. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-propoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of 5-hydroxy-8-propoxy-1,2,3,4-tetrahydronaphthalene or 5-alkoxy-8-propoxy-1,2,3,4-tetrahydronaphthalene.
Oxidation: Formation of 5-bromo-8-propoxy-1,2,3,4-tetrahydronaphthalenone or this compound carboxylic acid.
Reduction: Formation of 8-propoxy-1,2,3,4-tetrahydronaphthalene.
Scientific Research Applications
5-Bromo-8-propoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in various organic reactions and can be used to study reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery. It may serve as a template for designing new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-8-propoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and propoxy group contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene
- 5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene
- 5-Bromo-1,2,3,4-tetrahydronaphthalene
Uniqueness
5-Bromo-8-propoxy-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the propoxy group at the 8th position, which imparts distinct chemical and physical properties.
Properties
CAS No. |
820238-20-8 |
---|---|
Molecular Formula |
C13H17BrO |
Molecular Weight |
269.18 g/mol |
IUPAC Name |
5-bromo-8-propoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C13H17BrO/c1-2-9-15-13-8-7-12(14)10-5-3-4-6-11(10)13/h7-8H,2-6,9H2,1H3 |
InChI Key |
USAOGBGIPFXJAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2CCCCC2=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.